N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide
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Overview
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between nitrile oxides and alkynes.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the isoxazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the phenyl or isoxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may convert carbonyl groups to alcohols or amines .
Scientific Research Applications
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Other isoxazole derivatives include compounds with different substituents on the isoxazole ring, such as 4-phenyl-5-(4-piperidyl)-3-isoxazolols.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones, share some structural similarities.
Uniqueness
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)isoxazole-5-carboxamide is unique due to the specific combination of the isoxazole and pyrrolidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-7-9-18(10-13)12-4-2-11(3-5-12)17-15(19)14-6-8-16-21-14/h2-6,8,13H,7,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZRDTYTXZPTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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